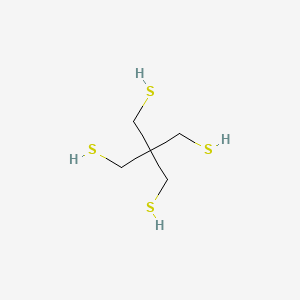

2,2-Bis(sulfanylmethyl)propane-1,3-dithiol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-bis(sulfanylmethyl)propane-1,3-dithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12S4/c6-1-5(2-7,3-8)4-9/h6-9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZVWTOVHGKLOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CS)(CS)CS)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90281144 | |

| Record name | 2,2-bis(sulfanylmethyl)propane-1,3-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90281144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4720-60-9 | |

| Record name | NSC20523 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20523 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-bis(sulfanylmethyl)propane-1,3-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90281144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2 Bis Sulfanylmethyl Propane 1,3 Dithiol

Established Synthetic Pathways and Precursors

A notable synthetic route to 2,2-bis(sulfanylmethyl)propane-1,3-dithiol commences with the commercially available precursor, 2,2-bis(hydroxymethyl)propane-1,3-diol, also known as pentaerythritol (B129877). nih.govresearchgate.netuea.ac.uk This pathway involves the transformation of the hydroxyl groups of pentaerythritol into thiol groups through a series of chemical modifications.

Synthesis from 2,2-Bis(hydroxymethyl)propane-1,3-diol

The synthesis begins with the protection of two of the four hydroxyl groups of 2,2-bis(hydroxymethyl)propane-1,3-diol by reacting it with acetone to form a dioxane derivative. This step is followed by the conversion of the remaining two hydroxyl groups into a more reactive species, typically a tosylate or mesylate. Subsequently, these leaving groups are displaced by a sulfur nucleophile, such as thiocyanate (B1210189), to introduce the sulfur atoms. The protecting group is then removed, and the remaining two hydroxyl groups are similarly converted to thiocyanates. Finally, the reduction of all four thiocyanate groups yields the desired product, 2,2-bis(sulfanylmethyl)propane-1,3-dithiol.

Characterization of Key Synthetic Intermediates

One of the pivotal intermediates in this synthetic pathway is 5,5-dimethenyl-2,2-dimethyl-1,3-dioxane bis(thiocyanate). nih.govresearchgate.netuea.ac.uk This compound, with the systematic name {[5-(cyanosulfanyl)-2,2-dimethyl-1,3-dioxan-5-yl]sulfanyl}formonitrile, is formed after the introduction of the first two thiocyanate groups. nih.govresearchgate.netuea.ac.uk

Crystallographic analysis reveals that this intermediate crystallizes in the P2(1)/c space group. nih.govresearchgate.netuea.ac.uk A notable structural feature is the lack of a symmetry relationship between the two thiocyanate groups. nih.govresearchgate.netuea.ac.uk One of the thiocyanate groups exhibits a short intramolecular N···S contact, an interaction that is absent for the second thiocyanate group due to its spatial orientation. nih.govresearchgate.netuea.ac.uk

Interactive Data Table: Crystallographic Data for 5,5-Dimethenyl-2,2-dimethyl-1,3-dioxane Bis(thiocyanate)

| Parameter | Value |

| Chemical Formula | C₁₀H₁₄N₂O₂S₂ |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 10.345(3) |

| b (Å) | 11.123(3) |

| c (Å) | 11.678(3) |

| β (°) | 108.98(3) |

| Volume (ų) | 1269.4(6) |

| Z | 4 |

Another significant intermediate is 1,3-(hydroxymethyl)propane-1,3-diyl bis(thiocyanate), which is formed after the removal of the dioxane protecting group. nih.govresearchgate.netuea.ac.uk This molecule also displays interesting structural characteristics in the solid state.

Similar to the previously discussed intermediate, this compound also features a short N···S intramolecular contact. nih.govresearchgate.netuea.ac.uk In the crystal lattice, molecules of 1,3-(hydroxymethyl)propane-1,3-diyl bis(thiocyanate) form dimers through hydrogen bonding. nih.govresearchgate.netuea.ac.uk These dimers are further interconnected by a second hydrogen-bond interaction, creating a more extended network. nih.govresearchgate.netuea.ac.uk

Interactive Data Table: Key Bond Lengths and Angles for 1,3-(Hydroxymethyl)propane-1,3-diyl Bis(thiocyanate)

| Feature | Atom 1 | Atom 2 | Atom 3 | Distance (Å) / Angle (°) |

| Intramolecular Contact | N | S | - | Varies |

| Hydrogen Bond | O-H | O | - | Varies |

Exploration of Alternative Synthetic Routes

The pursuit of more efficient or higher-yielding synthetic pathways has led to the investigation of alternative routes to 2,2-bis(sulfanylmethyl)propane-1,3-dithiol. However, not all of these explored avenues have proven successful.

Investigation of Unsuccessful Synthetic Approaches

Attempts to synthesize the target molecule through different intermediates have been reported to be unsuccessful. nih.govuea.ac.uk One such approach involved the formation of 2,2-bis(chloromethyl)propane-1,3-diol. nih.govuea.ac.uk This intermediate was found to crystallize as an inversion twin and forms a zigzag structure due to intermolecular hydrogen bonding. nih.govuea.ac.uk

Another unsuccessful route involved the intermediate 9,9-dimethyl-2,4,8,10-tetraoxa-3λ(4)-thiaspiro[5.5]undecan-3-one. nih.govuea.ac.uk Structural analysis of this compound revealed a weak S···O contact. nih.govuea.ac.uk The reasons for the failure of these alternative routes to yield the desired tetrathiol are likely multifaceted, potentially involving steric hindrance, undesired side reactions, or the stability of the intermediates under the reaction conditions.

Structural Analysis of 2,2-Bis(chloromethyl)propane-1,3-diol

2,2-Bis(chloromethyl)propane-1,3-diol is a crucial intermediate in some synthetic pathways for thiol compounds. nih.govuea.ac.uk Its structural properties have been elucidated through crystallographic studies. The compound, with the chemical formula C5H10Cl2O2, crystallizes as an inversion twin. nih.govresearchgate.net Its crystal structure is characterized by a zigzag formation that arises from intermolecular hydrogen bonding. nih.govuea.ac.ukresearchgate.net

Table 1: Properties of 2,2-Bis(chloromethyl)propane-1,3-diol

| Property | Value | Source |

| IUPAC Name | 2,2-bis(chloromethyl)propane-1,3-diol | nih.gov |

| Molecular Formula | C5H10Cl2O2 | nih.govnih.gov |

| Molecular Weight | 173.03 g/mol | nih.gov |

| CAS Number | 2209-86-1 | nih.govmolbase.com |

| Crystal Structure Feature | Forms a zigzag structure due to intermolecular hydrogen bonding | nih.govuea.ac.ukresearchgate.net |

Characterization of 9,9-Dimethyl-2,4,8,10-tetraoxa-3λ⁴-thiaspiro[5.5]undecan-3-one

In an alternative, though unsuccessful, synthetic approach to a related diol-dithiol, 9,9-dimethyl-2,4,8,10-tetraoxa-3λ⁴-thiaspiro[5.5]undecan-3-one was identified as an intermediate. nih.govuea.ac.uk The characterization of this spiro compound, with the molecular formula C8H14O5S, revealed specific structural details. nih.govresearchgate.net Analysis of its structure showed evidence of a weak S···O (sulfur-oxygen) contact, with a measured distance of 3.2529 (11) Å. nih.govuea.ac.ukresearchgate.net

Table 2: Characterization Data for 9,9-Dimethyl-2,4,8,10-tetraoxa-3λ⁴-thiaspiro[5.5]undecan-3-one

| Property | Value | Source |

| Molecular Formula | C8H14O5S | nih.govuea.ac.ukresearchgate.net |

| Key Structural Feature | Evidence of a weak S···O contact | nih.govuea.ac.ukresearchgate.net |

| S···O Contact Distance | 3.2529 (11) Å | nih.govuea.ac.ukresearchgate.net |

General Methodologies for Thiol Compound Preparation

The synthesis of thiols can be achieved through several general methodologies, primarily involving the introduction of a sulfhydryl (-SH) group into an organic molecule.

One of the most common methods is the S_N_2 reaction of an alkyl halide with a sulfur nucleophile. libretexts.orgjove.com Sodium hydrosulfide (NaSH) is frequently used for this purpose. jove.comchemistrysteps.com However, a potential issue with this method is a subsequent reaction where the newly formed thiol acts as a nucleophile, reacting with another molecule of the alkyl halide to produce a sulfide (B99878) (R-S-R) as a byproduct. libretexts.orgjove.com

To circumvent the formation of sulfide byproducts, thiourea ((NH₂)₂C=S) can be employed as the sulfur nucleophile. libretexts.orgchemistrysteps.com This reaction proceeds by forming an alkyl isothiourea salt as an intermediate, which is then hydrolyzed using an aqueous base to yield the desired thiol. libretexts.orgjove.com

Other established methods for thiol preparation include:

Reduction of Disulfides : The sulfur-sulfur bond in disulfides (R-S-S-R) can be cleaved to form two thiol groups using reducing agents like zinc and an acid. libretexts.orgjove.com

From Alcohols : Alcohols can be converted into thiols, for instance, by using Lawesson's reagent. ias.ac.in

Via Xanthates : Alkyl halides can react with potassium ethylxanthate, followed by reduction, to produce thiols. ias.ac.in

Using Thiolacetic Acid : This reagent can be used to introduce the thiol group, often involving the formation of a thioacetate intermediate that is subsequently hydrolyzed. ias.ac.innih.gov

Table 3: Overview of General Thiol Synthesis Methods

| Method | Starting Material | Key Reagents | Intermediate (if applicable) | Advantage | Source |

| Nucleophilic Substitution | Alkyl Halide | Sodium Hydrosulfide (NaSH) | - | Direct conversion | libretexts.orgchemistrysteps.com |

| Thiourea Method | Alkyl Halide | 1. Thiourea2. Aqueous Base | Alkyl isothiourea salt | Avoids sulfide byproduct formation | libretexts.orgjove.com |

| Disulfide Reduction | Disulfide | Zinc (Zn) and Acid | - | Cleavage of S-S bonds | libretexts.orgjove.com |

| From Alcohols | Alcohol | Lawesson's Reagent | - | Conversion of -OH to -SH | ias.ac.in |

Chemical Reactivity and Derivatization Strategies of 2,2 Bis Sulfanylmethyl Propane 1,3 Dithiol

Fundamental Redox Chemistry of Thiol Functionalities

The thiol groups (-SH) of 2,2-bis(sulfanylmethyl)propane-1,3-dithiol are redox-active. They can be oxidized to form disulfide bonds (-S-S-). This interconversion is a fundamental redox reaction where the thiol is the reduced form and the disulfide is the oxidized form. libretexts.orglibretexts.org In this process, each sulfur atom loses a bond to a hydrogen atom and gains a bond to another sulfur atom. libretexts.orglibretexts.org The ease of this oxidation is influenced by the nature of the groups attached to the sulfur; it generally increases from tertiary to primary thiols. researchgate.net

The oxidation of thiols can be achieved using a variety of oxidizing agents. While stronger oxidants can lead to the formation of sulfonic acids, weaker oxidants typically yield disulfides. researchgate.net The redox potential of thiol groups is a key parameter governing their reactivity in these processes. nih.gov In biological systems, the high concentration of reduced glutathione (B108866) (GSH) helps maintain intracellular proteins in their reduced, free thiol state. libretexts.orglibretexts.org

Mechanisms of Disulfide Bond Formation and Cleavage

The formation of disulfide bonds from the thiol groups of 2,2-bis(sulfanylmethyl)propane-1,3-dithiol can occur through intramolecular or intermolecular oxidation. Intramolecular disulfide formation would lead to cyclic structures, while intermolecular reactions would result in oligomers or polymers. The process of disulfide bond formation in proteins is a complex one, involving both the oxidation of thiols and the isomerization of any non-native disulfide bonds that may have formed. nih.gov The formation of disulfide bonds is essentially a result of the oxidation of two thiol groups. youtube.com This can be influenced by oxidizing agents like oxygen or hydrogen peroxide. youtube.com

The mechanism of disulfide bond formation can be viewed as a series of two direct displacement (SN2-like) events, where sulfur atoms act as both the nucleophile and the leaving group. libretexts.orglibretexts.org In the context of protein folding, disulfide bond formation can occur before, during, or after the polypeptide chain has folded into its three-dimensional structure. nih.gov

Conversely, the cleavage of disulfide bonds back to thiols is a reduction reaction. This can be accomplished by various reducing agents. For instance, tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is a well-known agent that efficiently and selectively reduces disulfide bonds. researchgate.net The mechanism of disulfide bond cleavage by phosphine (B1218219) nucleophiles is proposed to be an SN2 nucleophilic substitution reaction. researchgate.net

Nucleophilic Reactivity and Substitution Pathways of the Thiol Groups

The sulfur atoms in the thiol groups of 2,2-bis(sulfanylmethyl)propane-1,3-dithiol possess lone pairs of electrons, making them nucleophilic. youtube.com Thiols are generally considered soft nucleophiles. nih.gov The deprotonation of the thiol group to form a thiolate anion (-S⁻) significantly enhances its nucleophilicity. youtube.commaastrichtuniversity.nl The pKa of a thiol, which is typically around 11, influences the ease of this deprotonation. youtube.com

Thiolates are excellent nucleophiles and can participate in a variety of substitution reactions. youtube.com For example, they can react with alkyl halides in SN2 reactions to form thioethers. youtube.com The reactivity of thiolates is generally greater than that of the corresponding alkoxides, although they are weaker bases. youtube.com The nucleophilic character of thiols and thiolates allows them to react with a wide range of electrophiles. nih.gov Quantum chemical and experimental studies have revealed complex, multi-step reaction pathways in the nucleophilic substitution of related organosulfur compounds. mdpi.com

Dithiane Formation and Umpolung Reactivity (referencing related dithiols)

While 2,2-bis(sulfanylmethyl)propane-1,3-dithiol itself does not form a simple dithiane due to its structure, the reactivity of related 1,3-dithiols, such as propane-1,3-dithiol, is highly relevant and provides a basis for understanding the potential reactivity of the thiol groups in more complex molecules. 1,3-Dithianes are six-membered heterocyclic compounds containing two sulfur atoms in a 1,3-relationship. wikipedia.org They are readily prepared from the reaction of an aldehyde or ketone with propane-1,3-dithiol in the presence of an acid catalyst. youtube.comorganic-chemistry.orgwikipedia.org

The key feature of 1,3-dithianes is their ability to undergo "umpolung" or polarity inversion. wikipedia.org Normally, the carbonyl carbon of an aldehyde is electrophilic. However, when converted to a 1,3-dithiane (B146892), the proton at the C2 position becomes acidic (pKa ≈ 31) and can be removed by a strong base like n-butyllithium to generate a carbanion. youtube.com This carbanion, a masked acyl anion, is nucleophilic and can react with a variety of electrophiles such as alkyl halides, epoxides, and other carbonyl compounds. wikipedia.orgorganic-chemistry.org This umpolung strategy allows for the synthesis of molecules that are not accessible through conventional synthetic routes. organic-chemistry.org Subsequent hydrolysis of the dithiane regenerates the carbonyl group in the product. youtube.com

Functionalization for Advanced Derivatives

The nucleophilic thiol groups of 2,2-bis(sulfanylmethyl)propane-1,3-dithiol can be readily alkylated to form thioethers (sulfides). This is a common strategy for derivatization. The Williamson ether synthesis, adapted for sulfur, is a typical method where a thiolate anion reacts with an electrophile like an alkyl halide. youtube.com A variety of methods exist for the synthesis of thioethers, including reactions of thiols with alkyl halides, the use of Bunte salts with Grignard reagents, and the anti-Markovnikov addition of thiols to alkenes. organic-chemistry.org Polythioethers can be synthesized from dithiols and other reagents, leading to polymers with tunable properties. google.com The synthesis of thioether polymers has been an area of significant research. rsc.org

The inherent redox properties of thiols make them and their derivatives candidates for the development of novel reducing agents. Dithiols, in particular, have been synthesized and evaluated as reducing agents for disulfides in aqueous solutions. acs.org The design of such molecules often aims to optimize their reduction potential and reactivity for specific applications. For instance, thiol-containing compounds have been investigated for their ability to reduce disulfide bonds in biological systems. acs.org The synthesis of novel thiol derivatives of biologically active compounds has also been explored for applications in nanotechnology. nih.gov Furthermore, organometallic reagents have been used in conjunction with thiols to create new classes of reducing agents. oup.com Research has also focused on developing thiol-based reducing agents for specific biological targets, such as thioredoxin reductase. researchgate.net

Ring-Opening and Ring-Expansion Reactions (referencing related dithiols)

The unique structural architecture of 2,2-bis(sulfanylmethyl)propane-1,3-dithiol, featuring four primary thiol groups on a neopentane (B1206597) core, provides a foundation for complex chemical transformations, including ring-opening and ring-expansion reactions. While specific studies on this particular tetrathiol are limited, the reactivity can be inferred from research on related dithiols and their propensity to form and react via cyclic intermediates.

The chemistry of dithiols is often characterized by the intramolecular formation of cyclic disulfides through oxidation. This process is typically reversible, and the subsequent ring-opening of the cyclic disulfide is a key reaction. The kinetics of thiol-disulfide exchange reactions indicate that for many dithiols, the intramolecular ring-closure step is kinetically favored over the initial intermolecular attack on a disulfide. nih.gov However, the stability of the resulting cyclic disulfide is influenced by ring strain. A more strained cyclic disulfide will undergo a faster ring-opening reaction. nih.gov This principle is fundamental in the context of protein reduction by dithiols, where the formation of a stable cyclic disulfide on the reducing agent drives the equilibrium towards the reduced protein. nih.gov In systems like 1,3-dithiol-2-one (B14740766), the ring-opening reaction to form the dithiolate has been found to be fully reversible, highlighting the dynamic nature of these cyclic systems. rsc.org

Ring-expansion reactions mediated by thiols represent a sophisticated strategy in synthetic chemistry. Research has demonstrated that thiols can act as "multitasking" reagents, promoting complex reaction cascades. nih.govacs.org For instance, a notable three-step cascade for converting indoles into functionalized quinolines utilizes a thiol reagent. nih.govacs.org In this process, the thiol is proposed to facilitate:

A dearomatizing spirocyclization.

A nucleophilic substitution, which generates a strong Brønsted acid (HBr) in situ.

A one-atom ring expansion promoted by the generated acid to form the stable aromatic quinoline (B57606) product. nih.govacs.org

This reaction cascade underscores the indirect but crucial role a thiol can play in facilitating a ring-expansion. The generation of an acid catalyst following the nucleophilic action of the thiol is the key step that drives the expansion. nih.govacs.org While this example does not use 2,2-bis(sulfanylmethyl)propane-1,3-dithiol, it establishes a precedent for thiol-mediated ring expansions that could be explored with poly-thiols. The high density of thiol groups in 2,2-bis(sulfanylmethyl)propane-1,3-dithiol could potentially lead to the formation of complex polycyclic or cage structures through sequential or simultaneous ring-forming and expansion reactions.

The table below summarizes the types of ring reactions involving dithiols as discussed in the literature.

Table 1: Overview of Ring Reactions Involving Dithiols

| Reaction Type | Description | Key Features | Reference |

|---|---|---|---|

| Ring-Closure/Opening | Reversible formation of a cyclic disulfide from a dithiol via oxidation, followed by cleavage (opening) via reduction or nucleophilic attack. | The rate of ring-opening is faster for more strained cyclic disulfides. The equilibrium can be shifted by the stability of the products. | nih.gov |

| Reversible Ring-Opening | Specific case of a 1,3-dithiol-2-one system where deprotection to the dithiolate is fully reversible. | Demonstrates the dynamic equilibrium possible in cyclic dithiol derivatives. | rsc.org |

| Thiol-Mediated Ring-Expansion | A cascade reaction where a thiol reagent facilitates a one-atom ring expansion indirectly. | The thiol acts as a nucleophile and promotes the in-situ formation of a Brønsted acid, which then catalyzes the ring expansion. | nih.govacs.org |

The following table provides more specific details on a thiol-mediated ring-expansion cascade reaction as a reference for potential applications.

Table 2: Example of Thiol-Mediated Ring-Expansion Cascade for Quinoline Synthesis

| Parameter | Details | Reference |

|---|---|---|

| Reactants | 2-Halo-indole-tethered ynone, Aliphatic Thiol | nih.gov |

| Reaction Cascade Steps | 1. Dearomatizing spirocyclization 2. Nucleophilic substitution 3. One-atom ring expansion | nih.govacs.org | | Role of Thiol | Acts as a nucleophile and promotes the generation of a strong Brønsted acid (HBr) in situ. | nih.govacs.org | | Promoter of Ring Expansion | Strong Brønsted acid generated after the nucleophilic substitution step. | nih.govacs.org | | Conditions | Typically mild, can proceed at room temperature, though some substrates require heating (e.g., 60 °C). | nih.gov | | Outcome | High-yielding synthesis of functionalized quinolines. | nih.govacs.org |

Coordination Chemistry and Metal Complexation of 2,2 Bis Sulfanylmethyl Propane 1,3 Dithiol

Ligand Design Principles and Multidentate Coordination Modes of Polydithiols

The design of polydentate ligands, such as 2,2-Bis(sulfanylmethyl)propane-1,3-dithiol, is a cornerstone of coordination chemistry. jcimcr.org These ligands are organic molecules that possess multiple donor atoms capable of binding to a central metal ion. jcimcr.org The thiol groups (-SH) in 2,2-Bis(sulfanylmethyl)propane-1,3-dithiol act as soft Lewis bases, making them particularly well-suited for coordinating with soft Lewis acidic metal ions.

The arrangement of the four thiol groups in a tetrahedral fashion around a central carbon atom allows for a variety of coordination modes. This multidentate nature is crucial as it can lead to the formation of highly stable metal complexes through the chelate effect. The chelate effect describes the enhanced stability of a complex containing one or more chelate rings compared to a complex with monodentate ligands of similar donor atoms. The formation of these rings is entropically favorable, driving the complexation reaction forward.

The potential coordination modes of 2,2-Bis(sulfanylmethyl)propane-1,3-dithiol are diverse. It can act as a tetradentate ligand, encapsulating a single metal ion in a cage-like structure. Alternatively, it can bridge between two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. The flexibility of the propane (B168953) backbone allows the thiol groups to orient themselves to accommodate the preferred coordination geometry of different metal ions.

Complexation with Transition Metals

The four thiol functional groups of 2,2-Bis(sulfanylmethyl)propane-1,3-dithiol make it an excellent candidate for complexation with a wide range of transition metals. The deprotonation of the thiol groups yields thiolate (S⁻) donors, which form strong covalent bonds with metal ions.

Dithiolate complexes are a class of coordination compounds where a metal ion is bonded to two or more sulfur atoms from one or more dithiolate ligands. The reaction of 2,2-Bis(sulfanylmethyl)propane-1,3-dithiol with transition metal salts is expected to yield stable dithiolate complexes. The synthesis of such complexes is typically carried out in a suitable solvent under inert conditions to prevent the oxidation of the thiol groups. The stoichiometry of the resulting complex will depend on the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions. For instance, a 1:1 reaction with a metal ion that favors a tetrahedral coordination geometry could result in a mononuclear complex where all four thiolate groups are coordinated to the metal center.

The ability of 2,2-Bis(sulfanylmethyl)propane-1,3-dithiol to form stable complexes with metal ions makes it a potential chelating agent for metal sequestration. nih.gov Chelation therapy is a medical treatment used to remove toxic heavy metals from the body. nih.gov Thiol-containing ligands are particularly effective in binding to heavy metal ions like lead, mercury, and cadmium, which have a high affinity for sulfur. jcimcr.org

The effectiveness of a chelating agent is related to the stability of the metal complex it forms. Polydentate ligands like 2,2-Bis(sulfanylmethyl)propane-1,3-dithiol are generally more effective than monodentate ligands due to the chelate effect. While specific studies on the metal sequestration efficiency of 2,2-Bis(sulfanylmethyl)propane-1,3-dithiol are not widely available, the principles of coordination chemistry suggest its potential in this application. The table below presents data for related dithiol chelating agents.

| Chelating Agent | Target Metal(s) | Application/Finding |

| meso-2,3-dimercaptosuccinic acid (DMSA) | Lead, Mercury | An effective antidote for systemic poisoning of Mercury(II) chloride or Methyl-mercury. primescholars.com More efficient than penicillamine (B1679230) in reducing lead levels in tissues. primescholars.com |

| 2,3-dimercaptopropane-1-sulfonate (DMPS) | Mercury | Considered an effective antidote against mercury poisoning. nih.gov |

Structural Characterization and Stereochemistry of Metal-Thiolate Complexes

The stereochemistry of metal complexes is a key aspect of their chemistry. Depending on the coordination number and the nature of the metal ion and ligands, various isomers can exist. For a tetradentate ligand like 2,2-Bis(sulfanylmethyl)propane-1,3-dithiol, the coordination to a metal center can result in complexes with specific stereochemical arrangements. For example, in an octahedral complex, the ligand can adopt different configurations, leading to diastereomers.

While specific crystal structures of 2,2-Bis(sulfanylmethyl)propane-1,3-dithiol complexes are not readily found in the literature, studies on related propane-1,3-dithiolate complexes provide valuable insights. For instance, the crystal structure of a copper(II) complex with a propane-1,3-diyldithio-bridged ligand reveals a six-coordinated, slightly distorted octahedral geometry around the copper atom. nih.gov In another example, two Schiff-base transition metal complexes with Ni(II) and Cu(II) were found to exhibit nearly square planar geometries. mdpi.com

Bioinorganic Relevance and Mimicry of Metalloprotein Active Sites

Bioinorganic chemistry is an interdisciplinary field that explores the role of metals in biological systems. nih.gov Many enzymes and proteins, known as metalloproteins, contain metal ions at their active sites that are essential for their biological function. mdpi.com Often, these metal ions are coordinated by amino acid residues containing sulfur, such as cysteine. The thiolate side chain of cysteine plays a critical role in the structure and reactivity of these active sites.

Synthetic analogues of metalloprotein active sites are valuable tools for understanding the structure-function relationships of these complex biological systems. The design and synthesis of small molecule mimics that replicate the key features of a metalloprotein active site can provide insights into its catalytic mechanism and spectroscopic properties.

The tetradentate, tetrathiolate nature of 2,2-Bis(sulfanylmethyl)propane-1,3-dithiol makes it an attractive candidate for mimicking the active sites of metalloproteins that feature multiple cysteine ligands. For example, it could be used to model the zinc-thiolate clusters found in certain DNA-binding proteins or the iron-sulfur clusters involved in electron transfer reactions. While specific studies detailing the use of 2,2-Bis(sulfanylmethyl)propane-1,3-dithiol in this context are limited, the principles of bioinorganic modeling suggest its potential as a platform for creating functional mimics of metalloprotein active sites. For instance, density functional theory (DFT) calculations on models for [Fe]-hydrogenase have utilized a propane-1,3-dithiol (PDT) bridging ligand to understand the structure and reactivity of the diiron active center. nih.gov

Advanced Applications in Chemical Sciences

Polymeric Materials and Polymerization Processes

Integration into Sulfur-Containing Urethane-Base Resins

The reaction between a thiol group (-SH) and an isocyanate group (-NCO) yields a thiocarbamate (or thiourethane) linkage. This reaction is analogous to the formation of urethanes from alcohols and isocyanates. Consequently, polythiols such as 2,2-bis(sulfanylmethyl)propane-1,3-dithiol are potential reactants for creating sulfur-containing urethane-based resins by reacting them with polyisocyanate compounds. The resulting polythiourethane networks are of interest for applications such as optical materials, where high refractive indices are desired. While the pentaerythritol (B129877) core is used in some urethane (B1682113) acrylate (B77674) resins, specific research detailing the integration of 2,2-bis(sulfanylmethyl)propane-1,3-dithiol into urethane-base resins via its thiol groups is not widely documented in the available literature. researchgate.netgantrade.com

Development of High Refractive Index Poly(thioether sulfone)s

A significant application of sulfur-containing monomers is in the development of polymers with a high refractive index (RI). semanticscholar.org The high polarizability of the sulfur atom contributes significantly to the molar refraction of a polymer, thereby increasing its refractive index. semanticscholar.org Poly(thioether sulfone)s are a class of thermoplastics known for their good thermal stability and optical clarity. nih.govresearchgate.net

The synthesis of high-RI polymers often involves the polyaddition or polycondensation of sulfur-rich monomers. nih.gov For instance, the Michael polyaddition reaction between dithiol monomers and compounds with divinyl sulfone moieties is a common method to produce poly(thioether sulfone)s. nih.govresearchgate.net Research has shown that polymers synthesized from various dithiols can achieve high refractive indices, with some poly(arylene sulfide)s reaching values as high as 1.744. nih.gov Similarly, hyperbranched polyvinyl sulfide (B99878) materials prepared from dithiol and trialkyne monomers have demonstrated refractive indices in the range of 1.68–1.75. rsc.org

Although specific studies detailing the use of 2,2-bis(sulfanylmethyl)propane-1,3-dithiol for synthesizing poly(thioether sulfone)s are not prevalent, its structure is highly advantageous for this purpose. Its key attributes include:

High Sulfur Content: The molecule has a significant mass percentage of sulfur, which is crucial for achieving a high refractive index.

Tetra-functionality: The four thiol groups allow for the formation of a highly cross-linked polymer network. This network structure can enhance the thermal and mechanical stability of the resulting material.

Aliphatic Core: The aliphatic neopentane (B1206597) core can help maintain good optical transparency and potentially low birefringence in the final polymer. nih.gov

By reacting 2,2-bis(sulfanylmethyl)propane-1,3-dithiol with a comonomer like divinyl sulfone, a highly cross-linked poly(thioether sulfone) network could be formed, which is expected to exhibit a high refractive index and good thermal stability, making it a candidate for advanced optical applications such as lenses and nanoimprinting. semanticscholar.orgrsc.org

| Property | Value | Reference |

| Refractive Index (nD) of Poly(thioether sulfone)s (general) | 1.60 - 1.75 | nih.govrsc.org |

| Refractive Index (nD) of Poly(arylene sulfide)s (general) | up to 1.744 | nih.gov |

Role as Oligothiol Building Blocks in Oligospirothioketal (OSTK) Rod Systems

Information regarding the specific application of 2,2-Bis(sulfanylmethyl)propane-1,3-dithiol as an oligothiol building block in oligospirothioketal (OSTK) rod systems could not be retrieved from the available research literature.

Catalysis and Organic Transformations Mediated by Dithiol-Metal Complexes

Dithiol compounds are known to act as ligands, forming stable complexes with a variety of metal ions. wikipedia.org The sulfur atoms in thiols are effective coordinating agents for soft metals. For example, 1,3-propanedithiol (B87085) reacts with metal ions to form dithiolate complexes, such as with iron to create diiron propanedithiolate hexacarbonyl. wikipedia.org These metal complexes can possess significant catalytic activity. rsc.org

Given its structure with four thiol groups, 2,2-bis(sulfanylmethyl)propane-1,3-dithiol can act as a multidentate ligand, chelating to one or more metal centers. This could lead to the formation of polynuclear metal clusters or polymeric coordination networks. Such dithiol-metal complexes have potential applications in catalysis, for instance, in reactions relevant to organic synthesis or energy conversion, such as hydrogen production. However, specific studies detailing the synthesis and catalytic applications of metal complexes derived from 2,2-bis(sulfanylmethyl)propane-1,3-dithiol are not prominent in the surveyed literature.

Disulfide Reduction in Bioconjugate Chemistry

The reduction of disulfide bonds is a critical step in many biochemical and bioconjugation protocols. nih.gov Disulfide bridges are key structural features in many proteins, such as antibodies, and their selective cleavage is often necessary for processes like protein characterization or the site-specific attachment of drug molecules to form antibody-drug conjugates (ADCs). nih.gov

Dithiols are generally more potent reducing agents for disulfide bonds than monothiols. nih.gov This enhanced efficacy is attributed to the thermodynamics of the reaction. While a monothiol reaction involves two separate thiol molecules to reduce one disulfide, a dithiol can reduce it in a single intramolecular process. The reaction proceeds via a thiol-disulfide exchange, and the subsequent formation of a stable, intramolecular cyclic disulfide from the oxidized dithiol provides a strong thermodynamic driving force for the reaction to go to completion. nih.gov

Dithiothreitol (DTT) is the most common dithiol reducing agent used in biochemistry. nih.govnih.gov Its ability to form a stable six-membered ring upon oxidation makes it highly effective. nih.gov The process of reducing antibodies for ADC production often involves using DTT to break the interchain disulfide bonds, exposing free thiol groups that can then be conjugated with a linker-payload. nih.gov

2,2-Bis(sulfanylmethyl)propane-1,3-dithiol, with its four thiol groups, represents a potentially powerful disulfide reducing agent. Upon reaction, it can form stable cyclic disulfide structures. For example, the reaction of two adjacent thiol groups would form a stable six-membered 1,3-dithiane (B146892) ring system. This structural feature suggests that it could be a highly efficient reducing agent, comparable to or potentially exceeding the efficacy of DTT in certain applications. Its utility could be particularly relevant in bioconjugation strategies that require robust and complete disulfide bond reduction. mdpi.comnih.gov

Computational and Spectroscopic Characterization of 2,2 Bis Sulfanylmethyl Propane 1,3 Dithiol and Its Derivatives

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the electronic landscape of molecules. For tetrathiol-based ligands and their metal complexes, DFT studies provide critical information on orbital energies, charge distribution, and the nature of chemical bonds.

Studies on related metal-tetrathiolate complexes have demonstrated the utility of DFT in interpreting spectroscopic data and understanding electronic structure. For instance, DFT bonding calculations on oxomolybdenum tetrathiolate complexes have been used to model the geometric and electronic contributions to their reduction potentials. mdpi.comarxiv.org These calculations reveal how the covalent character of Mo-S bonds, influenced by the ligand geometry, can affect the redox properties of the metal center. mdpi.com The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. In metal complexes of ligands similar to 2,2-bis(sulfanylmethyl)propane-1,3-dithiol, the HOMO is often localized on the macrocyclic ligand framework, while the LUMO may be centered on the metal or distributed across the complex. mdpi.com

Computed Properties of 2,2-Bis(sulfanylmethyl)propane-1,3-dithiol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₂S₄ | PubChem |

| Molecular Weight | 200.4 g/mol | PubChem |

| XLogP3-AA | 1.5 | PubChem |

| Hydrogen Bond Donor Count | 4 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 199.98218508 Da | PubChem |

Advanced Spectroscopic Techniques for Structural Elucidation

X-ray crystallography provides definitive proof of molecular structure in the solid state, offering precise measurements of bond lengths, bond angles, and crystal packing. While the crystal structure of 2,2-bis(sulfanylmethyl)propane-1,3-dithiol itself is not widely reported in the reviewed literature, structural analyses of its synthetic precursors and derivatives offer significant insights.

In a study detailing a synthetic pathway to the related mixed diol-dithiol, 2,2-bis(sulfanylmethyl)propane-1,3-diol, the crystal structures of several key intermediates were determined. uea.ac.uknih.gov These structures illuminate the molecular conformations and intermolecular forces that govern the solid-state architecture of molecules with a similar pentaerythritol-derived core.

Two intermediates from a successful synthetic route were characterized:

5,5-Dimethenyl-2,2-dimethyl-1,3-dioxane bis(thiocyanate) (C₁₀H₁₄N₂O₂S₂) : This compound crystallizes in the P2₁/c space group. Notably, the two thiocyanate (B1210189) groups are not symmetrically related. One group exhibits a short intramolecular N···S contact, a feature that is sterically prevented for the other group. nih.gov

1,3-(Hydroxymethyl)propane-1,3-diyl bis(thiocyanate) (C₇H₁₀N₂O₂S₂) : This intermediate also displays a short intramolecular N···S contact. In the crystal, molecules form hydrogen-bonded dimers, which are then linked into a larger network through further hydrogen bonding. nih.gov

Additionally, intermediates from an alternative, unsuccessful synthetic route were analyzed:

2,2-Bis(chloromethyl)propane-1,3-diol (C₅H₁₀Cl₂O₂) : This molecule forms a zigzag structure in the crystal lattice due to intermolecular hydrogen bonding. nih.gov

9,9-dimethyl-2,4,8,10-tetraoxa-3λ⁴-thiaspiro[5.5]undecan-3-one (C₈H₁₄O₅S) : The structure of this spiro compound shows a weak S···O interaction with a distance of 3.2529 (11) Å. nih.gov

These crystallographic studies underscore the importance of both intramolecular and intermolecular non-covalent interactions in defining the solid-state structures of these flexible molecules. nih.gov

Crystallographic Data for Selected Intermediates

| Compound | Formula | Crystal System | Space Group | Key Feature | Reference |

|---|---|---|---|---|---|

| 5,5-Dimethenyl-2,2-dimethyl-1,3-dioxane bis(thiocyanate) | C₁₀H₁₄N₂O₂S₂ | Monoclinic | P2₁/c | Intramolecular N···S contact | nih.gov |

| 1,3-(Hydroxymethyl)propane-1,3-diyl bis(thiocyanate) | C₇H₁₀N₂O₂S₂ | - | - | Hydrogen-bonded dimers | nih.gov |

| 2,2-Bis(chloromethyl)propane-1,3-diol | C₅H₁₀Cl₂O₂ | - | - | Intermolecular hydrogen bonding | nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of molecules in solution. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework of a molecule.

For 2,2-bis(sulfanylmethyl)propane-1,3-dithiol, the high degree of symmetry would lead to a relatively simple NMR spectrum. One would expect to see:

In the ¹H NMR spectrum : A signal for the eight equivalent methylene (B1212753) protons (CH₂ -SH) and a signal for the four thiol protons (CH₂-SH ). The methylene proton signal would likely be a doublet due to coupling with the adjacent thiol proton, which in turn would appear as a triplet.

In the ¹³C NMR spectrum : A signal for the four equivalent methylene carbons (C H₂-SH) and a signal for the central quaternary carbon (C (CH₂SH)₄).

Theoretical Studies on Intermolecular Interactions and Conformational Landscapes

The flexible nature of 2,2-bis(sulfanylmethyl)propane-1,3-dithiol, with its four rotatable C-C-S-H linkages, gives rise to a complex conformational landscape. Theoretical studies are essential for exploring the potential energy surface of this molecule and understanding the non-covalent interactions that dictate its preferred shapes and its interactions with other molecules.

Conformational analysis, often performed using DFT methods, can identify the various low-energy conformers (local minima) and the transition states that connect them. scispace.com For molecules with significant steric hindrance, such as crowded derivatives, these studies can reveal the presence of stable atropisomers. scispace.com

The study of intermolecular interactions is critical for understanding crystal packing and binding to other substrates. As seen in the crystal structures of its synthetic intermediates, hydrogen bonding and other weak interactions play a significant role. nih.govresearchgate.net For example, in 2,2-bis(chloromethyl)propane-1,3-diol, intermolecular O-H···O hydrogen bonds create a zigzag polymer-like chain in the solid state. nih.gov In thiocyanate derivatives, short intramolecular N···S contacts are observed, indicating a stabilizing interaction. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.